5-(2-Imidazol-1-yl-5-methylphenyl)-3-pyridin-4-yl-1,2,4-oxadiazole
Description
5-(2-Imidazol-1-yl-5-methylphenyl)-3-pyridin-4-yl-1,2,4-oxadiazole is a heterocyclic compound that features an oxadiazole ring fused with imidazole and pyridine moieties. Compounds with such structures are often of interest due to their potential biological activities and applications in medicinal chemistry.
Properties
IUPAC Name |
5-(2-imidazol-1-yl-5-methylphenyl)-3-pyridin-4-yl-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N5O/c1-12-2-3-15(22-9-8-19-11-22)14(10-12)17-20-16(21-23-17)13-4-6-18-7-5-13/h2-11H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YISJHILQVOHSOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C=CN=C2)C3=NC(=NO3)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Imidazol-1-yl-5-methylphenyl)-3-pyridin-4-yl-1,2,4-oxadiazole typically involves multi-step organic reactions. A common approach might include:
Formation of the Imidazole Ring: Starting from a suitable precursor, the imidazole ring can be synthesized through cyclization reactions.
Formation of the Oxadiazole Ring: The oxadiazole ring can be formed by reacting hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Coupling Reactions: The final step often involves coupling the imidazole and oxadiazole intermediates with a pyridine derivative under appropriate conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction environments, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the imidazole or pyridine rings.
Reduction: Reduction reactions could target the oxadiazole ring, potentially leading to ring-opening or other transformations.
Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Transition metal catalysts like palladium or platinum may be used in coupling reactions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
Biologically, compounds with similar structures have been studied for their antimicrobial, antifungal, and anticancer properties.
Medicine
In medicinal chemistry, such compounds are often investigated for their potential as therapeutic agents due to their ability to interact with biological targets.
Industry
Industrially, these compounds might be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action for 5-(2-Imidazol-1-yl-5-methylphenyl)-3-pyridin-4-yl-1,2,4-oxadiazole would depend on its specific biological activity. Generally, such compounds might interact with enzymes, receptors, or DNA, leading to inhibition or activation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 5-(2-Imidazol-1-ylphenyl)-1,2,4-oxadiazole
- 3-(2-Imidazol-1-yl-5-methylphenyl)-1,2,4-oxadiazole
- 5-(2-Imidazol-1-yl-5-methylphenyl)-3-pyridin-4-yl-1,2,4-triazole
Uniqueness
The uniqueness of 5-(2-Imidazol-1-yl-5-methylphenyl)-3-pyridin-4-yl-1,2,4-oxadiazole lies in its specific substitution pattern and the combination of functional groups, which may confer unique biological activities or chemical reactivity compared to similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
